N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

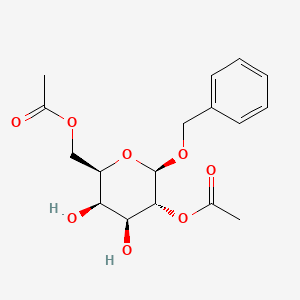

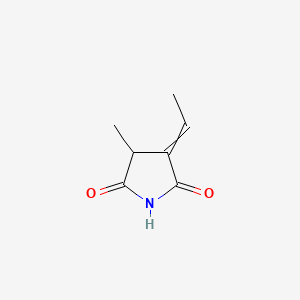

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is commonly used in peptide synthesis as a protecting group for the lysine residue, allowing for selective deprotection and modification of other amino acids in the peptide chain. It is also used as a building block in the synthesis of pharmaceuticals and bioactive compounds .

Synthesis Analysis

The NCA of N ɛ -trifluoroacetyl-L-lysine, N ɛ -benzyloxycarbonyl-L-lysine and γ-benzyl-L-glutamate were successfully synthesized with satisfactory yields. Their polymerizability was compared to that of the N ɛ -trifluoroacetyl-L-lysine NCA initiated by n-hexylamine in N,N-dimethylformamide .Molecular Structure Analysis

The molecular weight of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is 542.6 g/mol. It has 3 hydrogen bond donors and 8 hydrogen bond acceptors. The exact mass is 542.20867260 and the monoisotopic mass is 542.20867260 .Chemical Reactions Analysis

Z-L-Lys-ONp and other N-CBZ-amino acid p-nitrophenol esters are chromogenic substrates used for the differentiation and characterization of proteases and endopeptidases. It acts as a substrate for bromelain .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate include a molecular weight of 542.6 g/mol, 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 13 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Biodegradable Poly(ester amide)s Synthesis : N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is used in the synthesis of biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups. These PEAs, especially those containing L-lysine, have potential applications in the biomedical field due to their supportive role in the proliferation of bovine aortic endothelial cells (Deng, Wu, Reinhart-King, & Chu, 2009).

Functional Elastomeric Poly(ester amide) Co-polymers : The compound is also utilized in synthesizing random co-poly(ester amides) with reactive pendant functional carboxylic acid groups. These co-polymers show significant enzymatic-catalyzed biodegradation, indicating their usefulness in biomedical applications (Jokhadze, Machaidze, Panosyan, Chu, & Katsarava, 2007).

Drug Delivery Biomaterials : In the synthesis of novel biodegradable polyesters with pendant amine functional groups, N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has been used, highlighting its potential as a drug delivery biomaterial (Won, Chu, & Yu, 1996).

Peptide Synthesis : This compound plays a crucial role in peptide synthesis, particularly in forming protective groups for amino acids like lysine. It is used in synthesizing various amino acid derivatives and peptides (Azuse, Tamura, Kinomura, Okai, Kouge, Hamatsu, & Koizumi, 1989).

Enzyme Catalysis Study : It has been used in studying the kinetics and mechanisms of catalysis by proteolytic enzymes, providing insights into enzyme-substrate interactions and enzymatic processes (Elmore, Roberts, & Smyth, 1967).

Wirkmechanismus

Target of Action

The primary targets of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate are the proton-dependent oligopeptide transporters PEPT1 and PEPT2 . These transporters belong to the SLC15 family and play important roles in human and mammalian physiology . PEPT1, a high-capacity, low-affinity transporter, is mainly expressed in the intestine and takes up dietary di- and tripeptides . On the other hand, PEPT2, a low-capacity, high-affinity transporter, is predominantly expressed in the kidney, where it is responsible for the reabsorption of di- and tripeptides .

Mode of Action

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate acts as a potent transport inhibitor for PEPT1 and PEPT2 . The compound interacts with these transporters, leading to changes in their function . The crystal structure of the peptide transporter in complex with this compound revealed the molecular interactions for inhibitor binding . A previously undescribed mostly hydrophobic pocket, the PZ pocket, was found to be involved in interaction with this compound .

Biochemical Pathways

The biochemical pathways affected by N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate are related to the transport of peptides. By inhibiting PEPT1 and PEPT2, the compound disrupts the normal transport and accumulation of substrates across cellular membranes using the proton electrochemical gradient . This can have downstream effects on various physiological and pharmacological processes, as these transporters are known to translocate a wide range of peptidomimetic drugs and prodrugs .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound

Result of Action

The molecular and cellular effects of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate’s action primarily involve the inhibition of peptide transport. By binding to PEPT1 and PEPT2, the compound prevents these transporters from carrying out their normal function . This can lead to changes in the transport and accumulation of peptides and peptidomimetic drugs within cells .

Action Environment

The action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its targets . Additionally, the presence of other compounds or drugs in the environment could potentially impact the compound’s efficacy and stability

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZYKJHWKVREOQ-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692828 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16964-83-3 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

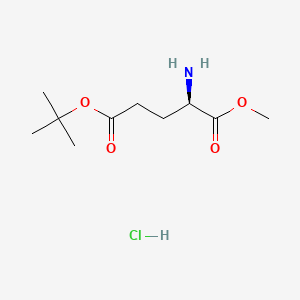

![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)

![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)